![molecular formula C10H13ClN2O2 B569122 (4R)-4-[(4-Aminophényl)méthyl]-2-oxazolidinone monochlorhydrate CAS No. 139264-67-8](/img/structure/B569122.png)

(4R)-4-[(4-Aminophényl)méthyl]-2-oxazolidinone monochlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

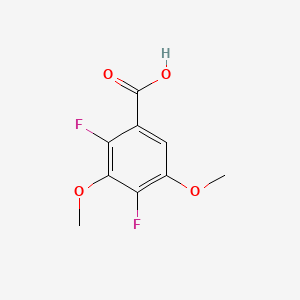

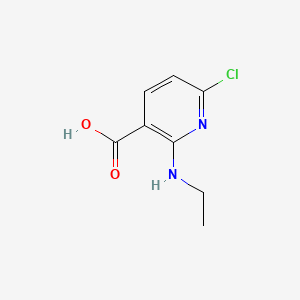

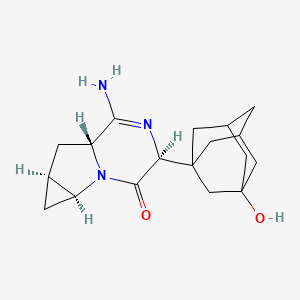

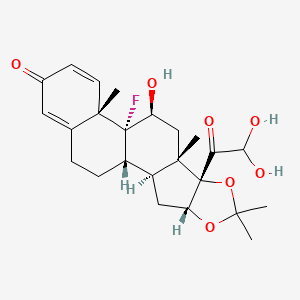

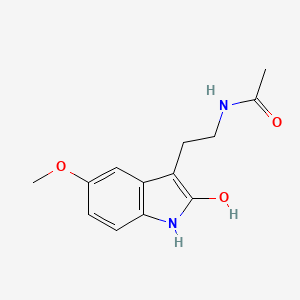

(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its oxazolidinone core, which is a five-membered ring containing both nitrogen and oxygen atoms, and a 4-aminophenylmethyl substituent. The monohydrochloride form indicates the presence of a hydrochloride salt, enhancing its solubility and stability.

Applications De Recherche Scientifique

Application potentielle : Études de fluorescence

Un composé apparenté, 4-[(4-Aminophényl)-(4-imino-1-cyclohexa-2, 5- diénylidène) méthyl] aniline chlorhydrate, a été étudié pour ses propriétés de fluorescence dans différents solvants . Cela suggère que votre composé d'intérêt pourrait potentiellement être utilisé dans des études de fluorescence pour comprendre les interactions avec les solvants.

Application potentielle : Tests pharmaceutiques

Un autre composé similaire, (4S)-4-[(4-Aminophényl)méthyl]-1,3-oxazolidin-2-one, est disponible à l'achat en tant qu'étalon de référence de haute qualité pour les tests pharmaceutiques . Cela indique que votre composé peut également avoir des applications dans le développement ou le contrôle de la qualité des produits pharmaceutiques.

Application potentielle : Synthèse de triarylméthanes

Une méthodologie de synthèse de triarylméthanes à base d'aniline a été établie en utilisant des composés d'aniline apparentés . Cela pourrait impliquer que votre composé pourrait être utilisé dans la recherche en chimie synthétique pour la création de molécules organiques complexes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the 4-Aminophenylmethyl Group: This step often involves the use of a nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenylmethyl compound, reacts with the oxazolidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Processes: These methods ensure high yield and purity.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated form, potentially altering its biological activity.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Catalysts: Acidic or basic catalysts to facilitate ring formation and substitution reactions.

Major Products:

Oxidized Derivatives: Such as nitroso or nitro compounds.

Reduced Forms: More saturated oxazolidinone derivatives.

Substituted Aromatics: Various functional groups can be introduced to the aromatic ring.

Chemistry:

As a Building Block: Used in the synthesis of more complex molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Protein Binding: Can interact with proteins, affecting their function.

Medicine:

Antibacterial Agent: The oxazolidinone core is known for its antibacterial properties, making this compound a candidate for drug development.

Cancer Research: Investigated for its potential to inhibit cancer cell growth.

Industry:

Polymer Production: Used in the synthesis of specialized polymers.

Material Science: Contributes to the development of new materials with unique properties.

Mécanisme D'action

The mechanism by which (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways Involved: Interference with bacterial protein synthesis or inhibition of cancer cell proliferation pathways.

Comparaison Avec Des Composés Similaires

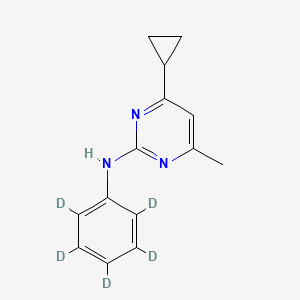

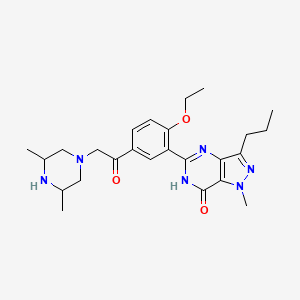

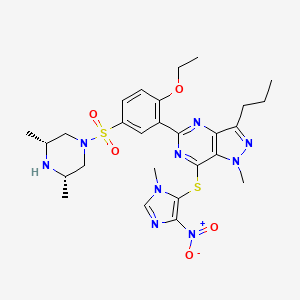

Linezolid: Another oxazolidinone with potent antibacterial activity.

Tedizolid: A more recent oxazolidinone derivative with enhanced potency and reduced side effects.

Uniqueness:

Structural Features: The presence of the 4-aminophenylmethyl group distinguishes it from other oxazolidinones.

Applications: Its specific applications in various fields highlight its versatility and potential.

Propriétés

IUPAC Name |

(4R)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9;/h1-4,9H,5-6,11H2,(H,12,13);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLCGNWSUGHJMV-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139264-67-8 |

Source

|

| Record name | 2-Oxazolidinone, 4-[(4-aminophenyl)methyl]-, monohydrochloride, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139264-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.